molecular formula C18H25N3O4 B2515620 N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-(2,4-dimethoxyphenyl)propanamide CAS No. 2034568-24-4

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-(2,4-dimethoxyphenyl)propanamide

Cat. No.: B2515620
CAS No.: 2034568-24-4
M. Wt: 347.415
InChI Key: LMCLBJRMLCFXEW-UHFFFAOYSA-N
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Description

N-(2-(2-(1H-Imidazol-1-yl)ethoxy)ethyl)-3-(2,4-dimethoxyphenyl)propanamide is a synthetic small molecule featuring a propanamide core. Key structural elements include:

  • Ethoxyethyl linker: A flexible ethylene glycol-derived spacer connects the propanamide to the imidazole moiety.
  • 1H-Imidazol-1-yl group: The imidazole ring is a common pharmacophore in kinase inhibitors and GPCR modulators due to its ability to participate in hydrogen bonding and π-π interactions .

Properties

IUPAC Name

3-(2,4-dimethoxyphenyl)-N-[2-(2-imidazol-1-ylethoxy)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O4/c1-23-16-5-3-15(17(13-16)24-2)4-6-18(22)20-8-11-25-12-10-21-9-7-19-14-21/h3,5,7,9,13-14H,4,6,8,10-12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMCLBJRMLCFXEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CCC(=O)NCCOCCN2C=CN=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 1H-imidazole, 2-bromoethanol, and 2,4-dimethoxybenzaldehyde.

    Step 1 Formation of Intermediate: The first step involves the reaction of 1H-imidazole with 2-bromoethanol to form 2-(1H-imidazol-1-yl)ethanol under basic conditions.

    Step 2 Ether Formation: The intermediate 2-(1H-imidazol-1-yl)ethanol is then reacted with 2-bromoethylamine to form N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)amine.

    Step 3 Amide Formation: Finally, the amine is coupled with 3-(2,4-dimethoxyphenyl)propanoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group in the amide, potentially converting it to an amine.

    Substitution: The ether linkage and the aromatic ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Amines.

    Substitution: Various substituted ethers and aromatic derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-(2,4-dimethoxyphenyl)propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions, particularly those involving imidazole-containing substrates. It may also serve as a ligand in the study of receptor binding.

Medicine

Medically, the compound has potential applications as a drug candidate due to its structural similarity to known bioactive molecules. It could be investigated for its efficacy in treating various conditions, such as infections or inflammatory diseases.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as enhanced conductivity or improved stability.

Mechanism of Action

The mechanism of action of N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-(2,4-dimethoxyphenyl)propanamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity or receptor binding. The ether linkage and amide group can participate in hydrogen bonding, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural and functional differences between the target compound and its closest analogs:

Compound Name Molecular Formula Substituents/Modifications Linker Type Reported Activity Reference
Target Compound C₁₉H₂₄N₃O₄ 2,4-Dimethoxyphenyl, imidazol-1-yl Ethoxyethyl Not explicitly stated (hypothesized kinase inhibition) N/A
3-(2,4-Dimethoxyphenyl)-N-(4-(5-(4-fluorophenyl)-2-(methylthio)-1H-imidazol-4-yl)pyridin-2-yl)propanamide (11a) C₂₆H₂₆FN₃O₂S 4-Fluorophenyl, methylthio, pyridinyl Pyridinyl Potent CK kinase inhibitor (IC₅₀ = 12 nM)
(E)-3-(2,5-Dimethoxyphenyl)-N-(4-(4-(4-fluorophenyl)-2-((4-fluorophenyl)diazenyl)-1-methyl-1H-imidazol-5-yl)pyridin-2-yl)propanamide (3) C₂₈H₂₄F₂N₆O₃ 2,5-Dimethoxyphenyl, fluorophenyl diazenyl Pyridinyl Synthesized for photodynamic therapy applications
2-(4-Chlorophenoxy)-2-methyl-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)propanamide C₂₀H₂₁ClN₄O₂ 4-Chlorophenoxy, pyridinyl-imidazolyl Ethyl Structural data only (no activity reported)
N-(Benzothiazole-2-yl)-3-(3-chlorophenyl)propanamide C₁₇H₁₃ClN₂OS 3-Chlorophenyl, benzothiazole Direct bond Antimicrobial/anticancer candidates (patent data)
Key Observations:

Linker Flexibility : The ethoxyethyl linker in the target compound may confer greater conformational flexibility compared to rigid pyridinyl (11a, Compound 3) or direct-bond linkers (benzothiazole derivatives). This could influence binding kinetics and bioavailability .

Substituent Effects: The 2,4-dimethoxyphenyl group (target compound) vs. Replacement of imidazole with benzothiazole () shifts the heterocyclic pharmacophore, likely modifying interaction profiles (e.g., kinase vs. antimicrobial targets) .

Biological Activity: Compound 11a () demonstrates nanomolar inhibition of CK kinase, attributed to its pyridinyl linker and methylthio group, which enhance hydrophobic interactions . The target compound lacks the methylthio and pyridinyl motifs, suggesting a different kinase selectivity profile.

Pharmacological and Physicochemical Properties

  • LogP and Solubility : The ethoxyethyl linker in the target compound likely increases hydrophilicity (predicted LogP ~2.5) compared to pyridinyl-linked analogs (LogP ~3.8 for 11a) .
  • Bioavailability : Flexible linkers (e.g., ethoxyethyl) may improve membrane permeability but reduce metabolic stability compared to rigid aromatic spacers .

Biological Activity

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-(2,4-dimethoxyphenyl)propanamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antitumor properties and mechanisms of action, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C16H24N4O3
  • Molecular Weight : 320.39 g/mol
  • CAS Number : 138529-46-1

Biological Activity Overview

This compound has been evaluated for various biological activities, particularly its antitumor effects. The imidazole moiety is known for its role in enhancing the biological activity of compounds through various mechanisms.

Antitumor Activity

Recent studies have highlighted the antitumor potential of imidazole derivatives. For instance, a related compound demonstrated significant antiproliferative activity against several cancer cell lines, outperforming established chemotherapeutics like 5-Fluorouracil (5-FU) and Methotrexate (MTX). This compound exhibited a selectivity index indicating a higher tolerance in normal cells compared to tumor cells, suggesting a favorable therapeutic window .

Mechanism of Action
The mechanism by which this compound induces apoptosis in cancer cells involves:

  • Increased Expression of Pro-apoptotic Proteins : The compound has been shown to upregulate Bax protein levels while downregulating Bcl-2, leading to enhanced apoptosis .
  • Activation of Caspases : Treatment with this compound resulted in increased caspase-3 activity, a key marker of apoptosis .

Data Table: Biological Activity Summary

Activity TypeObserved EffectReference
AntitumorSignificant antiproliferative activity
Apoptosis InductionIncreased Bax and decreased Bcl-2
Caspase ActivationEnhanced caspase-3 expression

Study 1: Evaluation Against Cancer Cell Lines

A study conducted on the antiproliferative effects of the compound showed that it significantly inhibited the growth of HeLa cells (cervical cancer) at concentrations as low as 3.24 µM. The selectivity index was notably high, indicating minimal toxicity to normal cells compared to cancerous ones.

Study 2: Mechanistic Insights

In another investigation focused on the mechanistic aspects, it was found that treatment with the compound led to morphological changes typical of apoptosis in cancer cells. Flow cytometry analysis confirmed increased annexin V binding, indicating early apoptotic changes.

Q & A

Q. What are the recommended analytical techniques to confirm the structural identity and purity of this compound during synthesis?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the imidazole and dimethoxyphenyl moieties, while Mass Spectrometry (MS) confirms molecular weight. Infrared (IR) spectroscopy identifies functional groups like amide bonds (C=O stretch at ~1650 cm⁻¹) and ether linkages. High-Performance Liquid Chromatography (HPLC) should be used to assess purity (>95% recommended for biological studies) .

Q. How can researchers optimize reaction conditions for synthesizing this compound?

  • Methodological Answer : Multi-step synthesis requires optimization of solvents (e.g., DMF for amide coupling), temperature (typically 60–80°C for imidazole alkylation), and catalysts (e.g., EDCI/HOBt for amide bond formation). Reaction progress should be monitored via Thin-Layer Chromatography (TLC) at each stage, with purification via column chromatography using gradients of ethyl acetate/hexane .

Q. What stability considerations are relevant for storing this compound in laboratory settings?

  • Methodological Answer : The compound’s imidazole ring and dimethoxyphenyl groups are sensitive to light and oxidation. Store in amber vials under inert gas (N₂/Ar) at –20°C. Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC analysis to detect degradation products like quinone derivatives from oxidation .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Methodological Answer : Use enzyme inhibition assays (e.g., cytochrome P450 isoforms due to imidazole’s metal-binding capacity) and receptor-binding studies (e.g., GPCRs or kinases linked to the dimethoxyphenyl group). Cell viability assays (MTT/XTT) in cancer or microbial models can screen for cytotoxicity .

Advanced Research Questions

Q. How can computational methods enhance the design of derivatives with improved target specificity?

  • Methodological Answer : Employ quantum chemical calculations (e.g., DFT for electron distribution analysis) and molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets like kinases or GPCRs. Use ICReDD’s reaction path search methods to simulate synthetic pathways for novel analogs .

Q. What strategies resolve contradictions in biological activity data across different experimental models?

  • Methodological Answer : Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. cellular assays for functional activity). Apply statistical Design of Experiments (DoE) to identify confounding variables (e.g., solvent effects in in vitro vs. in vivo studies) .

Q. How can researchers elucidate the compound’s mechanism of action in complex biological systems?

  • Methodological Answer : Use CRISPR-Cas9 gene editing to knockout putative targets (e.g., enzymes with imidazole-binding domains) in cell lines. Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to map signaling pathways affected by the compound .

Q. What advanced techniques characterize its metabolic fate in preclinical models?

  • Methodological Answer : Radiolabel the compound (¹⁴C at the propanamide chain) and track metabolites via LC-MS/MS in plasma/tissue homogenates. Use microsomal stability assays (human/rat liver microsomes) to identify cytochrome P450-mediated oxidation or conjugation pathways .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility profiles across studies?

  • Methodological Answer : Standardize solubility testing using the shake-flask method with buffered solutions (pH 1.2–7.4) and DMSO cosolvent curves. Compare with computational predictions (e.g., LogP via ChemAxon) to identify outliers due to polymorphic forms or impurities .

Q. What experimental frameworks reconcile conflicting cytotoxicity data in cancer vs. normal cell lines?

  • Methodological Answer :
    Use isogenic cell pairs (e.g., wild-type vs. oncogene-transformed) to isolate compound selectivity. Apply high-content imaging to quantify apoptosis/necrosis ratios and validate via Western blotting for caspase activation .

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